
2-Chloro-3,3,3-trifluoropropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,3,3-trifluoropropionamide (CFTPA) is a halogenated organic compound with a wide range of uses in the scientific and industrial fields. It is a colorless, volatile liquid with a pungent odor, and is a member of the group of compounds known as halogenated organic acids. CFTPA has a low boiling point, making it ideal for use in laboratory experiments. In addition, CFTPA has a wide range of applications in the pharmaceutical and chemical industries, and has been used for the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-Chloro-3,3,3-trifluoropropionamide is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as it is able to increase the rate of reaction by providing an electron-rich environment. Additionally, 2-Chloro-3,3,3-trifluoropropionamide is believed to be a Lewis acid, which means that it can act as an electron acceptor and form complexes with other molecules.
Biochemical and Physiological Effects
2-Chloro-3,3,3-trifluoropropionamide has been shown to have a range of biochemical and physiological effects. In laboratory studies, 2-Chloro-3,3,3-trifluoropropionamide has been found to act as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, 2-Chloro-3,3,3-trifluoropropionamide has been found to inhibit the growth of bacteria, fungi, and viruses. In addition, 2-Chloro-3,3,3-trifluoropropionamide has been found to have an effect on the metabolism of cells, and has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
実験室実験の利点と制限
The use of 2-Chloro-3,3,3-trifluoropropionamide in laboratory experiments has several advantages. 2-Chloro-3,3,3-trifluoropropionamide is a volatile liquid, which makes it easy to handle and store. Additionally, 2-Chloro-3,3,3-trifluoropropionamide is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Furthermore, 2-Chloro-3,3,3-trifluoropropionamide has a low boiling point, making it ideal for use in chemical reactions that require low temperatures.
However, there are also some limitations to using 2-Chloro-3,3,3-trifluoropropionamide in laboratory experiments. 2-Chloro-3,3,3-trifluoropropionamide is a highly reactive compound, and can react with other compounds in the laboratory. Additionally, 2-Chloro-3,3,3-trifluoropropionamide can be toxic if inhaled or ingested, and should be handled with caution.
将来の方向性
The use of 2-Chloro-3,3,3-trifluoropropionamide in the scientific and industrial fields is still in its early stages, and there are many potential future directions for research. One potential area for research is the development of new synthetic pathways for 2-Chloro-3,3,3-trifluoropropionamide. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Chloro-3,3,3-trifluoropropionamide, as well as its potential applications in the pharmaceutical and chemical industries. Finally, research could be conducted on the potential toxic effects of 2-Chloro-3,3,3-trifluoropropionamide, and ways to reduce or eliminate these effects.
合成法
2-Chloro-3,3,3-trifluoropropionamide is synthesized through a process known as fluorination, which involves the reaction of a halide with a fluorinating agent. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon, and the resulting product is a halogenated organic acid. 2-Chloro-3,3,3-trifluoropropionamide can be synthesized from a variety of starting materials, including chloroform, trifluoroacetic acid, and trifluoromethanesulfonic acid.
科学的研究の応用
2-Chloro-3,3,3-trifluoropropionamide has a wide range of applications in the scientific research field. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and polymers. In addition, 2-Chloro-3,3,3-trifluoropropionamide has been used in the synthesis of complex molecules, such as peptides and proteins, and has been used as a catalyst in the synthesis of other compounds. Furthermore, 2-Chloro-3,3,3-trifluoropropionamide has been used in the synthesis of polymers and polymeric materials, and has been used in the production of nanomaterials.
特性
IUPAC Name |
2-chloro-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF3NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJELUENUAJMNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,3,3-trifluoropropionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



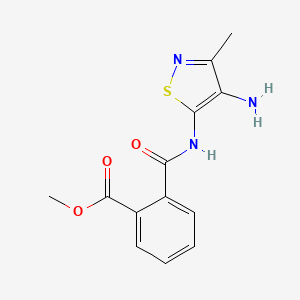


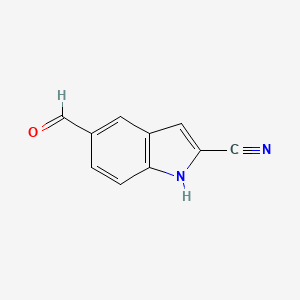

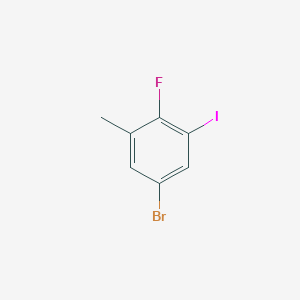
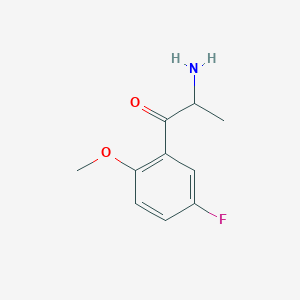
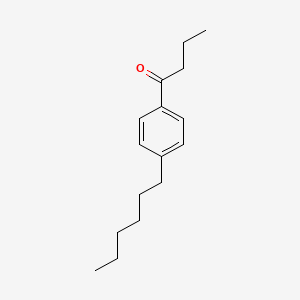

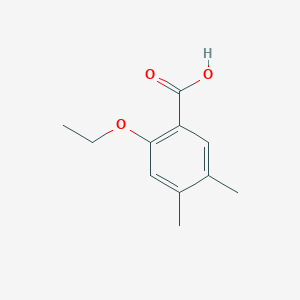
![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)
